3-O-(α-D-Galactopyranosyl)-D-galactose
3-O-(α-D-Galactopyranosyl)-D-galactose
Brand Name:
Vulcanchem
CAS No.:
13168-24-6
VCID:
VC0043761
InChI:
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1
SMILES:
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Molecular Formula:
C₁₂H₂₂O₁₁
Molecular Weight:
342.3 g/mol
3-O-(α-D-Galactopyranosyl)-D-galactose
CAS No.: 13168-24-6
Reference Standards
VCID: VC0043761
Molecular Formula: C₁₂H₂₂O₁₁
Molecular Weight: 342.3 g/mol
CAS No. | 13168-24-6 |
---|---|
Product Name | 3-O-(α-D-Galactopyranosyl)-D-galactose |
Molecular Formula | C₁₂H₂₂O₁₁ |
Molecular Weight | 342.3 g/mol |
IUPAC Name | (2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Standard InChI | InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1 |
Standard InChIKey | YGEHCIVVZVBCLE-FSYGUOKUSA-N |
Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |
SMILES | C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Synonyms | 3-O-alpha-D-galactosylgalactose Gal alpha(1,3)Gal Gal-1-3-Gal Gal-alpha-1-3-Gal galactose alpha 1-3 galactose galactosyl-(1-3)galactose galactosyl-(1-3)galactose, (beta-D)-isomer galactosyl-alpha-(1-3)galactose Galalpha(1,3)Gal Galalpha1-3Gal |
PubChem Compound | 123781 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume